Cas no 934660-64-7 ((S)-benzyl 2-aminopropylcarbamate)
(S)-benzyl 2-aminopropylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- (S)-benzyl 2-aminopropylcarbamate
- (S)-(2-Amino-propyl)-carbamic acid benzyl ester
- benzyl N-[(2S)-2-aminopropyl]carbamate
- 934634-54-5
- benzyl N-((2S)-2-aminopropyl)carbamate
- Phenylmethyl N-((2S)-2-aminopropyl)carbamate
- SCHEMBL4430839
- BENZYL (S)-(2-AMINOPROPYL)CARBAMATE
- Phenylmethyl N-[(2S)-2-aminopropyl]carbamate
- AT27408
- EN300-4750012
- 867-877-7
- DTXSID101258338
- 934660-64-7
-
- MDL: MFCD11112238
- Inchi: 1S/C11H16N2O2/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1
- InChI Key: HVQKTRVTQIMUEL-VIFPVBQESA-N
- SMILES: O(C(NC[C@H](C)N)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 208.121177757Da
- Monoisotopic Mass: 208.121177757Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Density: 1.107
(S)-benzyl 2-aminopropylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1123528-100mg |
(S)-(2-Amino-propyl)-carbamic acid benzyl ester |
934660-64-7 | 95% | 100mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123528-250mg |
(S)-(2-Amino-propyl)-carbamic acid benzyl ester |
934660-64-7 | 95% | 250mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123528-500mg |
(S)-(2-Amino-propyl)-carbamic acid benzyl ester |
934660-64-7 | 95% | 500mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123528-1g |
(S)-(2-Amino-propyl)-carbamic acid benzyl ester |
934660-64-7 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123528-5g |
(S)-(2-Amino-propyl)-carbamic acid benzyl ester |
934660-64-7 | 95% | 5g |
$4475 | 2024-07-28 | |
| Enamine | EN300-4750012-0.05g |
benzyl N-[(2S)-2-aminopropyl]carbamate |
934660-64-7 | 95% | 0.05g |
$252.0 | 2023-05-25 | |
| Enamine | EN300-4750012-0.1g |
benzyl N-[(2S)-2-aminopropyl]carbamate |
934660-64-7 | 95% | 0.1g |
$376.0 | 2023-05-25 | |
| Enamine | EN300-4750012-0.25g |
benzyl N-[(2S)-2-aminopropyl]carbamate |
934660-64-7 | 95% | 0.25g |
$538.0 | 2023-05-25 | |
| Enamine | EN300-4750012-0.5g |
benzyl N-[(2S)-2-aminopropyl]carbamate |
934660-64-7 | 95% | 0.5g |
$847.0 | 2023-05-25 | |
| Enamine | EN300-4750012-1.0g |
benzyl N-[(2S)-2-aminopropyl]carbamate |
934660-64-7 | 95% | 1g |
$1086.0 | 2023-05-25 |
(S)-benzyl 2-aminopropylcarbamate Suppliers
(S)-benzyl 2-aminopropylcarbamate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on (S)-benzyl 2-aminopropylcarbamate
Research Briefing on (S)-benzyl 2-aminopropylcarbamate (CAS: 934660-64-7) in Chemical Biology and Pharmaceutical Applications
The compound (S)-benzyl 2-aminopropylcarbamate (CAS: 934660-64-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and biochemical studies. This briefing synthesizes the latest findings on this chiral carbamate derivative, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of (S)-benzyl 2-aminopropylcarbamate as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its chiral nature makes it a valuable building block for asymmetric synthesis, enabling the creation of enantiomerically pure compounds with enhanced pharmacological properties. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize its structure and purity, ensuring its suitability for high-precision applications.
One of the most promising applications of (S)-benzyl 2-aminopropylcarbamate lies in its potential as a precursor for novel neuroactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of gamma-aminobutyric acid (GABA) analogs, which exhibit enhanced blood-brain barrier permeability and receptor selectivity. The study reported a 40% improvement in bioavailability compared to traditional analogs, suggesting its potential for treating neurological disorders such as epilepsy and anxiety.
In addition to its neurological applications, (S)-benzyl 2-aminopropylcarbamate has shown promise in oncology research. A recent preclinical study investigated its incorporation into proteolysis-targeting chimeras (PROTACs), where it served as a linker molecule facilitating targeted protein degradation. The results, published in Cell Chemical Biology, indicated a significant reduction in tumor growth in xenograft models, with minimal off-target effects. This underscores its potential as a versatile tool in targeted cancer therapy.
The compound's stability under physiological conditions has also been a focus of recent research. A 2024 pharmacokinetic study revealed that (S)-benzyl 2-aminopropylcarbamate maintains structural integrity in plasma for up to 8 hours, making it suitable for sustained-release formulations. This property, combined with its low toxicity profile, positions it as an attractive candidate for prodrug development, particularly for compounds requiring controlled release mechanisms.
Looking ahead, researchers are exploring the use of (S)-benzyl 2-aminopropylcarbamate in CRISPR-Cas9 delivery systems, where its carbamate functionality may enhance nucleic acid binding and cellular uptake. Preliminary results from in vitro studies show promising gene-editing efficiencies, potentially opening new avenues for gene therapy applications. Further optimization of its physicochemical properties could expand its utility across multiple therapeutic areas.
In conclusion, (S)-benzyl 2-aminopropylcarbamate (CAS: 934660-64-7) represents a multifaceted compound with growing importance in pharmaceutical research. Its applications span from neurological drug development to targeted cancer therapies and emerging gene-editing technologies. Continued investigation into its structure-activity relationships and formulation potential will likely yield additional breakthroughs in the coming years.
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